3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline derivatives has been explored through various methods. One approach involves acid-catalyzed three-component cyclocondensation of 4-fluoroaniline with aromatic aldehydes and cyclopentadiene, leading to the formation of 4-aryl-8-fluoro derivatives . Another method described the synthesis of a novel heterocyclic compound combining a quinoline and an isoxazolol ring, which involves cyclization of a carbamate followed by deprotection of acidic and amino functions . Additionally, the synthesis of substituted 5-dialkylaminoacetyl derivatives was achieved by amination of corresponding 5-chloroacetyl derivatives .
Molecular Structure Analysis
The molecular structure of 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline derivatives is characterized by the presence of a cyclopenta[c]quinoline core. The structural variations and substituents on this core influence the biological activity and physical properties of these compounds. For instance, the presence of a fluoro group and aryl substituents has been shown to be significant in the synthesis of stable ozonides with specific configurations .
Chemical Reactions Analysis
The reactivity of these compounds under various conditions has been investigated. Ozonolysis of trifluoroacetyl derivatives of the synthesized compounds leads to the formation of stable ozonides . The reactivity with different nucleophiles and the ability to undergo cyclization reactions to form novel heterocyclic systems have also been explored . These reactions are crucial for the diversification of the core structure and the synthesis of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline derivatives are influenced by their molecular structure. The introduction of various substituents can affect properties such as solubility, stability, and reactivity. For example, the synthesis of ozonides suggests that the derivatives can form stable compounds under specific conditions . The presence of a carboxylic acid moiety and ester groups has been suggested to afford optimal potency in antiallergy agents, with esters being preferred for good oral absorption .
Case Studies and Biological Activity
Several studies have evaluated the biological activities of these derivatives. More than two-thirds of a series of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives exhibited antiallergy activity, with some compounds showing activity superior to disodium cromoglycate . Another study reported the neurotropic activity of substituted 5-dialkylaminoacetyl derivatives, including their analgesic activity and effects on locomotor and exploratory activity . Tetrazolo[1,5-a]quinoline derivatives were synthesized and evaluated for their anti-inflammatory and antimicrobial activities, with some compounds being as active as indomethacin in animal models of inflammation .
Scientific Research Applications
Synthesis and Chemical Properties
- 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines have been synthesized via acid-catalyzed cyclocondensation. These compounds can form stable ozonides with specific configurations upon ozonolysis of their trifluoroacetyl derivatives (Tolstikov et al., 2014).
- A three-component condensation method involving aromatic amine, aldehyde, and cyclopentadiene leads to N-trifluoroacetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines. These can produce isomeric stable ozonides with varying configurations (Tolstikov et al., 2011).
- Research has been conducted on the synthesis of substituted phenanthridines and cyclopenta[c]quinolines through Lewis acid catalyzed addition of certain ketoimines to cyclopentadienes (Lucchini et al., 1986).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include H301 . Precautionary statements include P301 + P310 . It’s worth noting that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .
properties
IUPAC Name |
3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)12-10-6-3-5-8(10)9-4-1-2-7-11(9)14-12/h1-5,7-8,10,12,14H,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJCENKZISEXPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=CC=CC=C23)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389529 | |
Record name | 3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
CAS RN |
354815-90-0 | |
Record name | 3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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